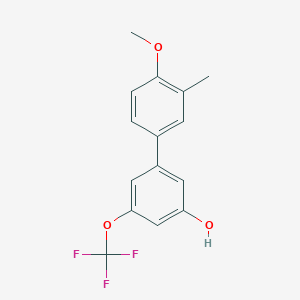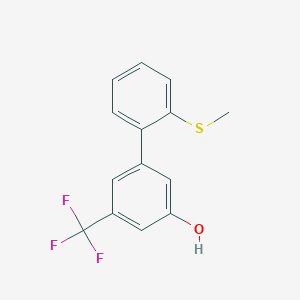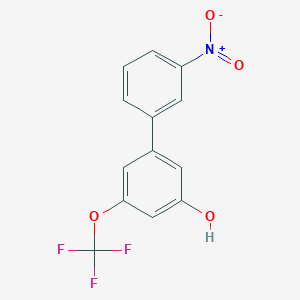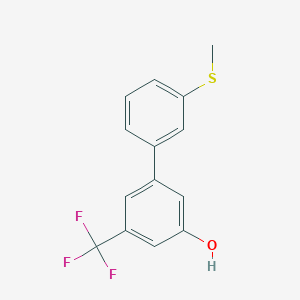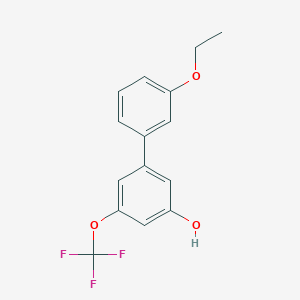
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% (4M3MTFM-95) is a phenolic compound commonly used in laboratory experiments and scientific research. It is an organofluorine compound that has been studied for its potential applications in fields such as medicinal chemistry, materials science, and environmental science.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific research applications, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the growth of cancer cells. In materials science, it has been used as a precursor for the production of polymers and other materials. In environmental science, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been used to study the effects of organofluorine compounds on the environment.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound is able to interact with various enzymes and proteins, resulting in the inhibition of growth and other physiological effects. Additionally, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is believed to be able to bind to certain receptors in the body, resulting in the inhibition of signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the growth of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties. In laboratory experiments, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the growth of a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, the compound is relatively safe to work with and can be easily purified. The main limitation of using 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
The potential future directions for research on 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% include further exploration of its mechanism of action, development of new synthesis methods, and investigation of its potential applications in other fields. Additionally, further research could be done to explore the effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% on different types of cells and organisms. Additionally, research could be conducted to explore the potential for using the compound in the development of new drugs and materials. Finally, further research could be done to explore the potential environmental effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%.
Synthesemethoden
The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95% is achieved through a three-step process, beginning with the alkylation of 4-methoxy-3-methylphenol with 3-trifluoromethylphenyl bromide. This reaction yields the corresponding phenyl ether, which is then hydrogenated to form 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%. The final step involves the purification of the product via column chromatography. This method is both efficient and cost-effective, making it a suitable choice for laboratory experiments.
Eigenschaften
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-10(3-4-14(9)20-2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQPXUFLKTNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686608 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261964-80-0 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










